4-(Dimethylamino)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)butanehydrazide is an organic compound with the molecular formula C6H15N3O. It contains a dimethylamino group and a hydrazide functional group, making it a versatile compound in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanehydrazide typically involves the reaction of 4-(dimethylamino)butyric acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through distillation or crystallization to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-(Dimethylamino)butanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butanehydrazide involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in nucleophilic substitution reactions. The hydrazide group can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzaldehyde
Uniqueness
4-(Dimethylamino)butanehydrazide is unique due to its combination of a dimethylamino group and a hydrazide group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
5471-47-6 |
---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(dimethylamino)butanehydrazide |
InChI |
InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10) |
InChI Key |
QPUJCLUGJDOBBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.